
6-(m-Tolyloxy)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(m-Tolyloxy)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a nicotinaldehyde moiety substituted with a m-tolyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(m-Tolyloxy)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinaldehyde with m-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(m-Tolyloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 6-(m-Tolyloxy)nicotinic acid.
Reduction: 6-(m-Tolyloxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(m-Tolyloxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(m-Tolyloxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
6-(p-Tolyloxy)nicotinaldehyde: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.
Pyridine-3-carbaldehyde (Nicotinaldehyde): Lacks the tolyloxy substitution.
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar aldehyde functionality but different substitution pattern.
Uniqueness: 6-(m-Tolyloxy)nicotinaldehyde is unique due to the specific positioning of the m-tolyloxy group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
6-(3-methylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(7-10)16-13-6-5-11(9-15)8-14-13/h2-9H,1H3 |
InChI-Schlüssel |
SQZOADAZTOJIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)

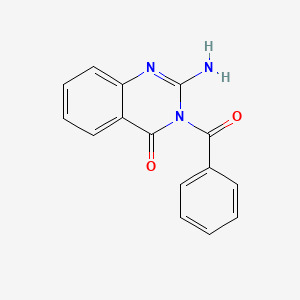
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)
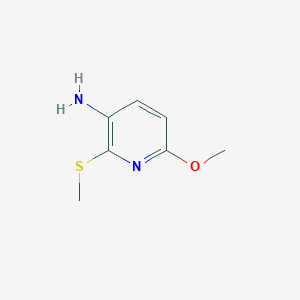
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)

![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
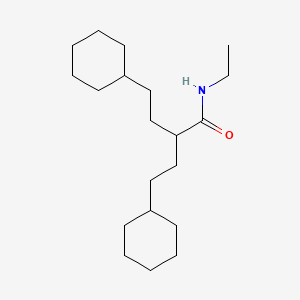
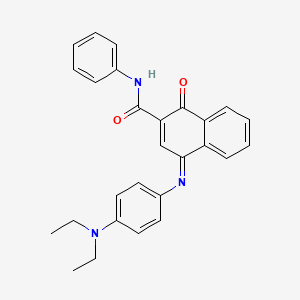
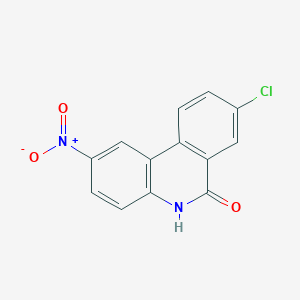
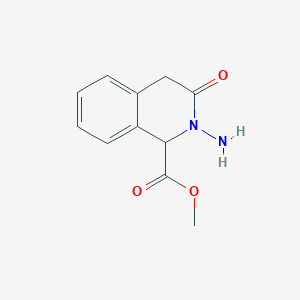
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)

